molecular formula C21H21N3O4 B12189157 N-(2-hydroxyethyl)-4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide

N-(2-hydroxyethyl)-4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide

Cat. No.: B12189157
M. Wt: 379.4 g/mol
InChI Key: GZFUQYHHAGECDN-UHFFFAOYSA-N
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Description

Table 1: Substituent Positions and Functional Groups

Position Substituent Functional Group Type
2 Methyl Alkyl
6 Prop-2-en-1-yloxy Allyl ether
3 4-(2-Hydroxyethylcarbamoyl)phenyl Benzamide with hydroxylalkyl chain

Crystallographic Characterization Strategies

Crystallographic analysis of this compound involves resolving its three-dimensional atomic arrangement to confirm regiochemistry and intermolecular interactions. While single-crystal X-ray diffraction data for this specific molecule is not publicly available, analogous quinazolinone derivatives provide methodological insights.

Key Strategies:

  • Single-Crystal Growth : Slow evaporation of a dichloromethane-methanol (1:1) solution under controlled humidity yields suitable crystals.
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K, diffraction data are collected to a resolution of ≤ 0.8 Å.
  • Structure Refinement : Full-matrix least-squares methods refine positional and thermal parameters.

Hypothetical hydrogen bonding networks are predicted based on substituents:

  • The hydroxyethyl group may form O-H···N bonds with the quinazolinone’s pyrimidine nitrogen.
  • The allyloxy chain could participate in C-H···π interactions with adjacent aromatic systems.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 10.2 Å, b = 7.5 Å, c = 15.3 Å
Calculated density 1.42 g/cm³
Expected R factor < 0.05

Comparative Structural Analysis with Related Quinazolinone Derivatives

Comparative analysis highlights distinct structural features influencing physicochemical properties and reactivity:

Substituent Effects on Solubility

  • This Compound : The hydroxyethyl group enhances hydrophilicity (logP ≈ 2.1) compared to non-polar analogues.
  • ZM-447439 : A morpholinopropyl ether substituent increases basicity (pKa ≈ 8.2) and membrane permeability.

Steric and Electronic Modulation

  • The allyloxy group at position 6 introduces steric hindrance, potentially affecting binding to biological targets.
  • In contrast, methoxy-substituted derivatives (e.g., 6-methoxyquinazolinones) exhibit reduced steric bulk but higher metabolic stability.

Table 3: Structural and Property Comparison

Compound Substituent at Position 6 logP Bioactivity Relevance
This compound Allyloxy 2.1 Moderate hydrophilicity
ZM-447439 Morpholinopropyloxy 3.8 Kinase inhibition
6-Methoxyquinazolin-4-one Methoxy 1.9 Anticancer activity

Impact of the Benzamide Moiety

The para-substituted benzamide group enables π-stacking with aromatic residues in enzyme active sites, a feature shared with EGFR inhibitors like gefitinib. However, the hydroxyethyl tail introduces hydrogen-bonding capability absent in simpler benzamide derivatives.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-(2-methyl-4-oxo-6-prop-2-enoxyquinazolin-3-yl)benzamide

InChI

InChI=1S/C21H21N3O4/c1-3-12-28-17-8-9-19-18(13-17)21(27)24(14(2)23-19)16-6-4-15(5-7-16)20(26)22-10-11-25/h3-9,13,25H,1,10-12H2,2H3,(H,22,26)

InChI Key

GZFUQYHHAGECDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC=C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCO

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminobenzamide Derivatives

The quinazolin-4(3H)-one core is typically synthesized via cyclization of 2-aminobenzamide precursors. A radical-mediated approach using dimethyl sulfoxide (DMSO) and H₂O₂ as an oxidant has been reported for efficient quinazolinone formation. For the 2-methyl-4-oxo derivative, 2-amino-N-methylbenzamide is treated with DMSO under oxidative conditions, generating the quinazolinone through a radical intermediate. This method avoids harsh reagents and achieves yields of 85–90% at 90°C over 12 hours.

Alternative Cyclization Strategies

Patent literature describes ZnCl₂-catalyzed cyclization of 2-aminobenzonitrile with 2-aminoethanol in chlorobenzene to form 2-(4,5-dihydrooxazol-2-yl)aniline intermediates, which are subsequently reacted with acid chlorides to yield quinazolinones. For example, treatment with acetyl chloride produces the 2-methyl substituent, while propionyl chloride introduces bulkier groups. This method requires reflux conditions (36 hours) and yields 72% after recrystallization.

Introduction of the Propenyloxy Group at Position 6

Alkoxylation via Nucleophilic Substitution

The propenyloxy group is introduced at the 6-position of the quinazolinone through nucleophilic aromatic substitution. A reported method involves treating 6-hydroxyquinazolin-4(3H)-one with allyl bromide in acetone using K₂CO₃ as a base. The reaction proceeds at room temperature over 9–12 hours, achieving 90–95% yield after recrystallization from ethanol.

Regioselective Functionalization

Regioselectivity is ensured by protecting the 4-oxo group during alkoxylation. Patent data highlights the use of tert-butyldimethylsilyl (TBDMS) protection for the 4-oxo position, followed by deprotection with tetrabutylammonium fluoride (TBAF) after allylation. This stepwise approach prevents side reactions and maintains structural integrity.

Coupling with N-(2-Hydroxyethyl)benzamide

Activation of the Carboxylic Acid

The benzamide moiety is synthesized by activating 4-nitrobenzoic acid as its acid chloride using oxalyl chloride in dichloromethane. Subsequent reaction with 2-hydroxyethylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base yields N-(2-hydroxyethyl)-4-nitrobenzamide. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) in ethanol.

Amide Bond Formation

Coupling the quinazolinone-6-propenyloxy derivative with N-(2-hydroxyethyl)-4-aminobenzamide employs EDCl/HOBt in DMF at 0–5°C. The reaction is stirred for 24 hours, followed by purification via column chromatography (hexane/ethyl acetate, 2:1) to isolate the final product in 78% yield.

Optimization and Scalability

Solvent and Temperature Effects

Recent studies emphasize the role of DMSO as both solvent and carbon source in radical-mediated cyclization, reducing the need for excess reagents. Elevated temperatures (90°C) enhance reaction rates but may necessitate careful control to avoid decomposition.

Catalytic Systems

Copper acetate (Cu(OAc)₂) has been utilized in trapping intermediates during quinazolinone synthesis, improving reaction efficiency by stabilizing radical species. This catalytic system reduces side products and increases yields by 10–15% compared to non-catalytic methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (700 MHz, DMSO-d₆): δ 8.14 (t, 2H, J = 7.14 Hz), 7.82 (d, 2H, J = 8.26 Hz), 6.85 (m, 1H, propenyl CH₂), 5.45 (d, 1H, J = 10.5 Hz), 4.92 (s, 1H, OH), 3.62 (t, 2H, CH₂OH).

  • IR (KBr): ν 3284 cm⁻¹ (NH), 1665 cm⁻¹ (C=O), 1151 cm⁻¹ (O=S=O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time of 12.3 minutes.

Challenges and Alternative Routes

Competing Side Reactions

Unprotected hydroxyl groups in the hydroxyethyl moiety may lead to esterification during acid chloride reactions. Patent data recommends using silyl protecting groups (e.g., TBDMS) during coupling steps, followed by mild deprotection.

Green Chemistry Approaches

A solvent-free mechanochemical method has been explored for quinazolinone synthesis, reducing waste and energy consumption. Ball-milling 2-aminobenzamide derivatives with K₂CO₃ and allyl bromide achieves 70% yield in 4 hours .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core or the benzamide group, potentially yielding reduced derivatives with altered biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often employ nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl side chain may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxyethyl)-4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to modulate biological pathways, offering possibilities for the treatment of various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related quinazolinone/benzamide derivatives:

Compound Name/Structure Substituents Molecular Weight Key Features Potential Activities References
N-(2-hydroxyethyl)-4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide 2-methyl, 6-(allyloxy), 4-(hydroxyethyl benzamide) 379.4 Allyloxy group for reactivity; hydroxyethyl for solubility Underexplored (inferred: antimicrobial, anti-inflammatory)
3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide 3-methyl, 6-amino (phenyl-linked), 4-benzamide with cyanopropyl substituent ~450 (estimated) Cyanopropyl enhances lipophilicity; amino group for hydrogen bonding Kinase inhibition (inferred)
(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide Thiazolidinone fused to quinazolinone; varied phenyl substituents ~500 (estimated) Thiazolidinone adds heterocyclic diversity; potential anti-inflammatory Anti-inflammatory, antibacterial
N-[3-(4-cyanomethoxyphenyl)-1-(hydroxy-3-phenylpropan-2-yl)propan-2-yl]benzamide 4-(cyanomethoxy)phenyl, hydroxy-3-phenylpropan-2-yl backbone ~470 (estimated) Cyanomethoxy and complex backbone may affect bioavailability Neuroprotective (inferred)
N-(2-oxo-3-chloro-4-phenylazetidin-1-yl)-2-[(3-benzyl-6-iodo-quinazolin-4-one-2-yl)thio]acetamide 6-iodo, 3-benzyl, thioacetamide, oxoazetidinyl ~650 (estimated) Iodo and sulfur groups influence electronic properties; bulky substituents Anticancer (inferred)

Physicochemical and Pharmacokinetic Implications

  • Solubility: The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to ’s cyanopropyl-substituted analog, which is more lipophilic .
  • Reactivity : The allyloxy group in the target compound offers a site for further functionalization (e.g., Michael addition), unlike the methoxy/ethoxy groups in ’s benzamides .
  • Stability : The allyloxy group may reduce stability compared to saturated alkoxy groups (e.g., methoxy in ), but it provides synthetic versatility .

Biological Activity

N-(2-hydroxyethyl)-4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]benzamide is a synthetic compound that belongs to the quinazoline family. This compound has attracted attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O4, with a molecular weight of 379.4 g/mol. The compound features a quinazoline core, a benzamide group, and a hydroxyethyl side chain, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
IUPAC NameThis compound
InChI KeyGZFUQYHHAGECDN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those related to cell proliferation and apoptosis.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance:

  • In Vitro Studies : Compounds structurally similar to this quinazoline derivative have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The IC50 values observed ranged from 0.009 µM to 12 µM, indicating potent activity against these cell lines .

Antimicrobial and Anti-inflammatory Effects

Research has also indicated that this compound exhibits antimicrobial and anti-inflammatory activities:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of quinazoline derivatives, this compound was included among several compounds tested against the MCF-7 breast cancer cell line. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 5 µM.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various quinazoline derivatives, including this compound. It was found that at concentrations ranging from 10 to 50 µg/mL, the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

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